molecular formula C16H14N2O4S B15131468 Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 952182-23-9

Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B15131468
CAS No.: 952182-23-9
M. Wt: 330.4 g/mol
InChI Key: FCEKKKLKOSDSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS: 952182-23-9) is a heterocyclic compound with the molecular formula C₁₆H₁₄N₂O₄S and a molecular weight of 330.36 g/mol . Its structure features a pyrrolo[2,3-b]pyridine core substituted with a tosyl (4-methylbenzenesulfonyl) group at the 1-position and a methyl ester at the 3-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of dopamine receptor ligands and antimicrobial agents .

Properties

IUPAC Name

methyl 1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-11-5-7-12(8-6-11)23(20,21)18-10-14(16(19)22-2)13-4-3-9-17-15(13)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEKKKLKOSDSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662707
Record name Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-23-9
Record name Methyl 1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves multiple steps. One common method includes the reaction of a pyridine derivative with a tosyl chloride in the presence of a base to form the tosylated intermediate. This intermediate is then reacted with methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

a) Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a)
  • Structure : Differs in ring connectivity (pyrrolo[2,3-c]pyridine vs. pyrrolo[2,3-b]pyridine) and ester group position (C2 vs. C3).
  • Applications: Limited bioactivity data, but positional isomers like this are often explored for divergent reactivity in cross-coupling reactions.
b) Methyl 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (A296294)
  • Structure : Chlorine substituent at C4 instead of the tosyl group at N1.
  • Molecular Weight : 228.62 g/mol (C₉H₇ClN₂O₂).

Halogenated Derivatives

a) Methyl 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (A690536)
  • Structure : Bromine at C4; same methyl ester at C3.
  • Molecular Weight : 286.13 g/mol (C₉H₇BrN₂O₂).
  • Applications : Bromine facilitates Suzuki-Miyaura cross-coupling reactions, enabling access to biaryl derivatives for drug discovery .
b) Methyl 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (QE-2944)
  • Structure : Bromine at C5 instead of C4.
  • Purity : 97%, indicating high commercial availability for medicinal chemistry workflows .

Tosyl-Protected Analogs

a) Ethyl 4-(Cyclohexylamino)-1-tosyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
  • Structure: Cyclohexylamino group at C4 and ethyl ester at C5.
  • Synthesis : Achieved in 73% yield via trituration, demonstrating the feasibility of introducing bulky substituents on the pyrrolopyridine core .
  • Activity: The cyclohexylamino group may enhance binding to hydrophobic pockets in biological targets, as seen in kinase inhibitors .

Hybrid Heterocyclic Systems

a) Ethyl 4-Methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate
  • Structure: Fused pyrano ring increases structural complexity.
  • Bioactivity : Exhibits broad-spectrum antimicrobial activity against Candida sp. and E. coli, highlighting the impact of ring fusion on biological potency .

Dopamine Receptor Ligands

The azaindole derivative L-750,667 (Ki = 0.51 nM for D4 receptors) shares structural similarities with pyrrolopyridine esters. While L-750,667 lacks a tosyl group, its methyl ester and pyrrolopyridine core underscore the scaffold's relevance in CNS drug design .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Applications References
Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Tosyl (N1), Methyl ester (C3) 330.36 Pharmaceutical intermediate
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Ethyl ester (C2) 204.20 Synthetic intermediate
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Bromine (C4), Methyl ester (C3) 286.13 Cross-coupling precursor
Ethyl 4-(cyclohexylamino)-1-tosyl-pyrrolo[2,3-b]pyridine-5-carboxylate Cyclohexylamino (C4), Tosyl (N1) 442.47 Kinase inhibitor intermediate
L-750,667 Azaindole core, Methyl ester 416.29 D4 dopamine receptor antagonist

Biological Activity

Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS No. 952182-23-9) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H14N2O4S
  • Molecular Weight : 330.36 g/mol
  • Synonyms : Methyl 1-(toluene-4-sulphonyl)-7-azaindole-3-carboxylate, Methyl 1-[(4-methylphenyl)sulphonyl]-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine scaffolds exhibit significant antitumor properties. For instance, certain compounds within this class have shown IC50 values lower than 1 nM against TNIK (T-cell receptor-interacting kinase), indicating strong potential for cancer therapeutics .

Anti-inflammatory Effects

Study on DYRK1A Inhibition

Structure-Activity Relationship (SAR)

Research involving structure-activity relationship studies has shown that modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance biological activity. For example, certain substitutions at the 5-position of the pyrrole ring were found to improve potency against target kinases while maintaining selectivity .

Summary of Biological Activities

Activity TypeDescriptionReference
DYRK1A Inhibition Nanomolar-level inhibition; potential for Alzheimer's treatment
Antitumor Activity IC50 < 1 nM against TNIK; promising for cancer therapy
Anti-inflammatory Reduced cytokine production in microglial cells

Q & A

Q. What are the established synthetic routes for Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate?

The compound is typically synthesized via multi-step reactions involving Suzuki-Miyaura coupling and subsequent tosylation. For example, derivatives are prepared by reacting halogenated pyrrolopyridine intermediates with arylboronic acids under palladium catalysis (e.g., PdCl₂(dppf)), followed by tosylation using p-toluenesulfonyl chloride in the presence of NaH . Key steps include:

  • Coupling : 5-Bromo-1-tosyl-pyrrolopyridine reacts with arylboronic acids in methanol/water with Na₂CO₃ and Pd catalysts (65–90% yield).
  • Tosylation : Intermediate pyrrolopyridines are treated with TsCl under anhydrous dimethylformamide (DMF) conditions to install the tosyl group .

Q. How is structural characterization performed for this compound?

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. For instance:

  • ¹H NMR : Peaks at δ 2.37 ppm (s, 3H, Ts methyl), 3.84 ppm (s, ester methyl), and aromatic protons between δ 6.62–8.61 ppm confirm substitution patterns .
  • ESI-MS : Molecular ion peaks (e.g., m/z 450.2 [M+1]⁺) validate molecular weight .

Q. What purification strategies are recommended?

Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) is standard. Crude products are often pre-absorbed onto Celite® to improve separation efficiency . Purity is verified by HPLC (>95%) and LCMS .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization involves:

  • Catalyst screening : PdCl₂(dppf) vs. Pd(PPh₃)₄ for coupling efficiency .
  • Solvent selection : Anhydrous DMF improves tosylation kinetics compared to THF .
  • Temperature control : Reflux conditions (e.g., 80°C for 3 hours) enhance Suzuki coupling completion .

Q. How to resolve contradictions in spectral data across studies?

Discrepancies in NMR shifts (e.g., Ts methyl group δ 2.22 vs. 2.37 ppm) may arise from solvent polarity (DMSO-d₆ vs. CDCl₃) or impurities. Cross-validate with:

  • High-resolution MS : Confirm exact mass (calc. for C₁₉H₁₇N₃O₄S: 391.09 g/mol) .
  • 2D NMR : COSY and HSQC experiments clarify ambiguous proton assignments .

Q. What structural modifications enhance biological activity?

Structure-activity relationship (SAR) studies highlight:

  • Ester substitution : Ethyl esters improve solubility, while methyl esters enhance metabolic stability .
  • Tosyl replacement : Replacing the tosyl group with acetyl or benzyl sulfonates alters target binding affinity .
  • Core modifications : Adding electron-withdrawing groups (e.g., CF₃) at the 5-position increases kinase inhibition potency (IC₅₀ < 100 nM) .

Analytical and Methodological Considerations

ParameterMethodological InsightReference
Purity Analysis Use HPLC with C18 columns (MeCN/H₂O + 0.1% TFA)
Stability Store at –20°C under inert atmosphere (N₂/Ar)
Bioactivity Screening Assess kinase inhibition via TR-FRET assays

Key Challenges in Research

  • Stereochemical control : Racemization during esterification requires chiral HPLC for enantiopure synthesis .
  • Scalability : Pd catalyst removal via Celite® filtration is critical for industrial translation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.